Murrayaquinone A

Description

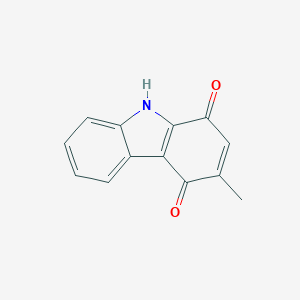

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-9H-carbazole-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c1-7-6-10(15)12-11(13(7)16)8-4-2-3-5-9(8)14-12/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTABSPWPMYLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142945 | |

| Record name | Murrayaquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100108-66-5 | |

| Record name | Murrayaquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murrayaquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Natural Occurrence

Proposed Biogenetic Pathways and Natural Formation Mechanisms Carbazole alkaloids from higher plants, such as those found in the Murraya genus, generally feature a C1-substituent at C-3, typically a methyl group or its oxidized equivalents.acs.org3-methylcarbazole is considered a common precursor for many phyto-carbazole alkaloid derivatives.mdpi.comProposed biosynthetic routes for carbazoles, although some lack clear experimental evidence, are often based on rational proposals and the isolation of related compounds from taxonomically similar plants.acs.org

One proposed mechanism for the formation of carbazole-1,4-quinones, including this compound, involves the photochemical oxidation of corresponding carbazole derivatives. Studies have shown that 3-methylcarbazole can undergo photochemical oxidation when irradiated with UV light in methanol (B129727), yielding 3-methylcarbazole-1,4-quinone, which was found to be identical to this compound. This suggests that photoperoxidation of carbazole derivatives could be a natural formation mechanism for carbazole-1,4-quinones in plants. This type of reaction involves the photo-induced oxidation of organic molecules. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Murrayaquinone A

Various synthetic routes have been developed to access this compound, highlighting the versatility of organic synthesis in constructing complex natural products. These approaches often involve the formation of the carbazole (B46965) ring system and subsequent oxidation to the quinone.

Regioselective Cycloaddition Methodologies (e.g., Furo[3,4-b]indole and Methyl Acrylate)

One approach to the synthesis of this compound involves a regioselective cycloaddition reaction. Miki and Hachiken reported a synthesis in 1993 utilizing the reaction between furo[3,4-b]indole and methyl acrylate. iisc.ac.inresearchgate.netresearchgate.netlucp.net This strategy leverages the reactivity of heteroisobenzofurans, such as furo[3,4-b]indole, as dienes in cycloaddition reactions to build the carbazole skeleton. iisc.ac.inlucp.net

Raney Nickel-Mediated Desulfurization Techniques

Raney nickel, a porous nickel catalyst, is known for its applications in hydrogenation and desulfurization reactions in organic synthesis. wikipedia.orgchemeurope.com Raney nickel-mediated desulfurization of a dithiane has been employed as a key step in the synthesis of this compound. colab.wsresearchgate.net This technique allows for the removal of sulfur atoms from a molecule, which can be a useful transformation in constructing complex carbon skeletons. wikipedia.orgchemeurope.comnih.gov In one reported synthesis, the aldehyde group of 3-formyl-4-hydroxy carbazole was protected as a dithiane, which was then subjected to Raney nickel-mediated desulfurization. researchgate.net

Photochemical Oxidation Routes from 3-Methylcarbazole

Photochemical oxidation offers a distinct approach to synthesizing this compound. Irradiation of a methanolic solution of 3-methylcarbazole with UV light at 254 nm has been shown to yield 3-methylcarbazole-1,4-quinone, which is identical to this compound. This direct conversion from 3-methylcarbazole to the carbazoloquinone highlights the utility of photochemical methods in generating the desired oxidation state and quinone structure. The reaction of 3-methylcarbazole under these conditions resulted in this compound as red crystals with a yield of 24%.

Hauser Annulations for Carbazole-1,4-quinone Core Construction

Hauser annulation is a strategy that has been employed in the synthesis of carbazole-1,4-quinones and benzo[b]carbazoloquinones. This method involves the annulation of furoindolones with Michael acceptors. colab.wsacs.org The success of these annulations is significantly influenced by the nature of the N-protection on the synthons. colab.ws

On-Water Chemistry in Carbazole-1,4-quinone Synthesis

On-water chemistry has emerged as a method for the total synthesis of various carbazolo-1,4-quinone natural products. colab.wsrsc.orgnih.gov A domino "in-water, on-water" process has been developed, which can efficiently generate intermediates like königinequinone A. This intermediate can then be utilized to access other murrayaquinones and pyrayaquinones through reactions such as an on-water catalyzed Claisen rearrangement. colab.wsrsc.orgnih.gov This approach is considered a greener strategy for chemical synthesis, where water acts as a reaction medium, product partitioner, and catalyst. researchgate.net

Allene-Mediated Electrocyclic Reactions

Allene-mediated electrocyclic reactions offer a route to construct the 4-oxygenated 3-methylcarbazole nucleus, a precursor to this compound. researchgate.netnih.govscispace.com This approach typically starts from 2-chloroindole-3-carbaldehyde and involves the formation of 2-alkenyl-3-allenylindole intermediates derived from 2-alkenyl-3-propargylindoles. researchgate.netnih.govscispace.com This type of electrocyclic reaction involves the indole (B1671886) 2,3-bond. researchgate.netscispace.com

Molecular Iodine-Mediated Oxidation of Fischer-Borsche Oxo-rings

A direct oxidation of bromo-derived Fischer-Borsche oxo-rings using molecular iodine has been developed, leading to carbazolequinone. rsc.orgdntb.gov.uaresearchgate.net This transformation has been applied in the modular synthesis of murrayaquinone. rsc.orgresearchgate.net This method is reported to be generalizable to a broad range of functional groups and provides good to excellent yields. rsc.orgdntb.gov.uaresearchgate.net An efficient regioselective iodination of the Fischer-Borsche ring can be achieved using molecular iodine in a one-pot synthesis under acid, metal, and oxidant-free conditions. researchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs is an active area of research, often driven by the potential biological activities of these compounds. researchgate.netnih.gov

Rational Design Principles for Structural Modification

Rational design principles are applied for the structural modification of this compound to create novel derivatives. rsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org This involves understanding the core structure and identifying positions where modifications can be introduced to potentially alter or enhance properties. While specific rational design principles for this compound were not detailed in the search results, the general concept involves targeted structural changes based on desired outcomes, such as improved efficacy or altered biological interactions. researchgate.netrsc.org

Biological Activities and Mechanistic Investigations Non Clinical Focus

Anticancer and Cytotoxic Activities

Murrayaquinone A has been identified as a cytotoxic compound, demonstrating significant activity against several cancer cell lines. researchgate.netnih.govacs.org Studies have shown that molecules within the murrayaquinone family exhibit high cytotoxicity, even at micromolar concentrations. researchgate.netnih.govx-mol.com

This compound has demonstrated significant cytotoxicity against specific cancer cell lines. In studies, this compound showed significant cytotoxicity against SK-MEL-5 (melanoma) and Colo-205 (colon cancer) cells, with ED50 values of 2.58 µg/mL and 3.85 µg/mL, respectively. researchgate.netnih.govacs.org In contrast, murrayafoline A, another carbazole (B46965) alkaloid, exhibited only marginal or weak cytotoxicity against SK-MEL-5, Colo-205, HCT-8 (colon cancer), KB (oral epidermal carcinoma), and A-549 (lung carcinoma) cell lines, with ED50 values ranging from 5.31 to 7.52 µg/mL. researchgate.netnih.govacs.org

Synthetic derivatives of carbazolequinones related to this compound have also been evaluated for their cytotoxic profiles against various tumor cell lines, including KB, SK-MEL-5, Colo-205, and HCT-8. researchgate.netnih.govacs.org For instance, 6-methoxy- (21), 6-methyl- (22), and 6-chloro- (24) 3-methyl-carbazolequinones showed significant cytotoxicity against SK-MEL-5 cells, with ED50 values of 0.55, 0.66, and 0.83 µg/mL, respectively. researchgate.netnih.govacs.org Compounds 21 and 22 also displayed significant cytotoxicity towards KB cells, with ED50 values of 0.76 and 0.92 µg/mL, respectively, and compound 21 showed similar toxicity against Colo-205 cells (ED50 0.87 µg/mL). researchgate.netnih.govacs.org

Certain carbazole alkaloids, including those related to this compound, have shown potent cell-line selective cytotoxicity. For example, compounds 3 and 15 demonstrated potent selective cytotoxicity against MOLT-4 (lymphoblastic leukemia) cells. researchgate.netnih.govacs.orgacs.org

Studies on novel this compound derivatives have also evaluated their anticancer activity against primary (Caco-2) and metastatic (DLD-1) colon cancer cell lines, indicating significant cytotoxicity at micromolar levels. nih.govx-mol.comresearcher.liferesearchgate.net

Interactive Data Table: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | ED50 (µg/mL) | Log GI50 (M) | Source |

| This compound | SK-MEL-5 | 2.58 | - | researchgate.netnih.govacs.org |

| This compound | Colo-205 | 3.85 | - | researchgate.netnih.govacs.org |

| This compound | HCT-8 | 5.50 | - | acs.org |

| This compound | KB | 5.18 | - | acs.org |

| This compound | A-549 | 7.61 | - | acs.org |

| Murrayafoline A | SK-MEL-5 | 5.31 - 7.52 | - | researchgate.netnih.govacs.org |

| Murrayafoline A | Colo-205 | 5.31 - 7.52 | - | researchgate.netnih.govacs.org |

| Murrayafoline A | HCT-8 | 5.31 - 7.52 | - | researchgate.netnih.govacs.org |

| Murrayafoline A | KB | 5.31 - 7.52 | - | researchgate.netnih.govacs.org |

| Murrayafoline A | A-549 | 5.31 - 7.52 | - | researchgate.netnih.govacs.org |

| Compound 3 | MOLT-4 | - | -8.60 | researchgate.netnih.govacs.orgacs.org |

| Compound 15 | MOLT-4 | - | -8.49 | researchgate.netnih.govacs.orgacs.org |

| 6-Methoxy-3-methyl-carbazolequinone (21) | SK-MEL-5 | 0.55 | - | researchgate.netnih.govacs.org |

| 6-Methyl-3-methyl-carbazolequinone (22) | SK-MEL-5 | 0.66 | - | researchgate.netnih.govacs.org |

| 6-Chloro-3-methyl-carbazolequinone (24) | SK-MEL-5 | 0.83 | - | researchgate.netnih.govacs.org |

| Compound 21 | KB | 0.76 | - | researchgate.netnih.govacs.org |

| Compound 22 | KB | 0.92 | - | researchgate.netnih.govacs.org |

| Compound 21 | Colo-205 | 0.87 | - | researchgate.netnih.govacs.org |

Note: ED50 values are in µg/mL, and Log GI50 values are in M.

Mechanistic studies have explored how this compound and its derivatives exert their antitumor effects on a cellular level. These investigations have focused on key processes such as the induction of apoptosis, modulation of the cell cycle, interaction with DNA, and alteration of cellular metabolic activity. researchgate.netnih.govx-mol.com

Several studies indicate that this compound and its derivatives induce apoptosis in cancer cells. ontosight.aiacs.orgresearchgate.netnih.govx-mol.comnih.govnih.govconnectedpapers.com Apoptosis is a crucial programmed cell death pathway that, when dysregulated, can contribute to cancer development. sloankettering.eduscielo.br this compound has been shown to trigger apoptosis, which is characterized by morphological changes such as cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.govscielo.br

Mechanistic studies suggest that the induction of apoptosis by this compound may involve the elevation of cellular levels of reactive oxygen species (ROS). nih.gov Increased ROS can trigger apoptosis through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. nih.govsloankettering.eduiyte.edu.tr While the precise molecular mechanisms for this compound's induction of apoptosis are still being elucidated, related carbazole alkaloids have been shown to induce apoptotic cell death through pathways involving PARP-1 cleavage, Bax upregulation, and Bcl-2 downregulation. researchgate.net

Modulation of the cell cycle is another mechanism by which this compound and its derivatives may exert their anticancer effects. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. jyoungpharm.org Studies have indicated that murrayaquinone molecules can induce cell cycle arrest. researchgate.netnih.govx-mol.com Cell cycle arrest can prevent cancer cells from proliferating, thereby inhibiting tumor growth. acs.org

Research on murrayafoline A, a related carbazole alkaloid, has shown its ability to induce cell cycle arrest, specifically at the G0/G1 phase, in vascular smooth muscle cells by down-regulating the expression of cyclins and cyclin-dependent kinases (CDKs) and inhibiting retinoblastoma protein (pRb) phosphorylation. koreamed.orgkoreascience.kr While these findings are for a related compound and in a different cell type, they provide insight into potential mechanisms of cell cycle modulation by carbazole alkaloids, which may be relevant to this compound's activity in cancer cells.

Interaction with DNA is a common mechanism of action for many cytotoxic agents. Studies have investigated the DNA binding properties of murrayaquinone molecules. researchgate.netnih.govx-mol.com While specific details regarding the nature and extent of this compound's direct interaction with DNA in cancer cells require further extensive investigation, the fact that DNA binding studies have been conducted suggests this as a potential mode of action. researchgate.netnih.govx-mol.com Some quinone-based systems have been designed with potential intercalation ability, a form of DNA binding that can disrupt DNA replication and transcription. acs.org

Cancer cells often exhibit altered metabolic activity to support their rapid proliferation and survival in challenging tumor microenvironments. dkfz.demdpi.com Studies on murrayaquinone molecules have included investigations into their effects on cellular metabolic activity. researchgate.netnih.govx-mol.comresearchgate.net Altering the metabolic processes of cancer cells can be a strategy for inhibiting their growth and survival. dkfz.demdpi.com While the specific details of how this compound alters metabolic activity are not extensively detailed in the provided search results, the inclusion of metabolic activity studies in research on murrayaquinone derivatives highlights this as a relevant area of investigation into their mechanism of action. researchgate.netnih.govx-mol.comresearchgate.net

Cellular Mechanistic Studies of Antitumor Action

Role of Reactive Oxygen Species (ROS) Generation

This compound has been investigated for its role in the generation of reactive oxygen species (ROS). Studies have indicated that this compound can elevate cellular levels of ROS, which in turn can trigger apoptosis researchgate.net. The generation of ROS is a key mechanism in various cellular processes, and its modulation by compounds like this compound suggests a potential pathway for its biological effects. researchgate.net The production of ROS by mitochondria, particularly at sites within complex I and complex III of the electron transport chain, is a known phenomenon, and the contribution of specific sites can vary depending on the substrates being oxidized nih.govnih.gov. While the precise sites and mechanisms of ROS generation induced by this compound are subject to ongoing research, its ability to increase intracellular ROS levels is considered a contributing factor to its observed activities, such as cytotoxicity researchgate.net.

Investigation of Molecular Targets and Downstream Pathways

Research into the molecular targets and downstream pathways of this compound and related compounds has explored several potential mechanisms. Tetrahydrocarbazoles and their derivatives, which share structural features with this compound, have shown potential anticancer activity mediated through various pathways, including apoptosis, cell cycle arrest, microtubule inhibition, Nrf2 modulation, DNA intercalation, pERK and pRb phosphorylation, VEGF (Vascular Endothelial Growth Factor) and TNF-α inhibition, Translocator Protein (TSPO) modulation, and Histone Deacetylase (HDAC) inhibition researchgate.net.

Specific to this compound and related carbazole conjugates, studies have investigated their anticancer mechanisms through assays such as Annexin V-fluorescein-5-isothiocyanate apoptosis, caspase-3/caspase-7 assessment, cell cycle analysis, interleukin-6 (IL-6) release inhibition, and reactive oxygen species (ROS) generation assays researchgate.net. Derivatives bearing the arylthiourea core, similar to some carbazole conjugates, are known as direct DNA intercalators researchgate.net. This suggests that DNA intercalation could be a potential mechanism for this compound or its derivatives.

Modulation of the Nrf2 pathway is another area of investigation for compounds with structural similarities to this compound researchgate.net. The transcription factor Nrf2 plays a significant role in the cellular response to stress and inflammation, and its modulation can influence downstream pathways nih.gov.

While the direct interaction of this compound with specific molecular targets like microtubules, kinases (pERK, pRb), growth factors (VEGF), cytokines (TNF-α, IL-6), translocator protein, or histone deacetylases requires further specific investigation for this compound itself, the study of related carbazole derivatives provides a framework for understanding potential mechanisms researchgate.netresearchgate.net.

Antibacterial Activities

This compound has demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria nih.govnih.gov.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Studies have shown that this compound exhibits activity against a spectrum of bacterial strains, including Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) nih.govnih.gov. Research specifically screened the antibacterial activity of this compound against Escherichia coli, Pseudomonas sp. (Gram-negative), Bacillus subtilis (Gram-positive), and Staphylococcus aureus nih.govnih.gov. The findings indicated activity against Escherichia coli and Staphylococcus aureus nih.govnih.gov.

Determination of Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of a compound that inhibits visible growth of a microorganism after overnight incubation nih.govfrontiersin.org. MIC values for this compound have been determined using methods such as the broth dilution method nih.govfrontiersin.org. In one study, this compound exhibited a MIC of 50 μg mL−1 against Staphylococcus aureus nih.govnih.gov. It also showed activity against Escherichia coli, with higher activity observed against Staphylococcus aureus compared to Escherichia coli nih.gov.

Here is a table summarizing the MIC data for this compound:

| Bacterial Strain | Gram Stain | MIC (μg/mL) | Source |

| Staphylococcus aureus | Gram-Positive | 50 | nih.govnih.gov |

| Escherichia coli | Gram-Negative | Activity shown | nih.govnih.gov |

| Pseudomonas sp. | Gram-Negative | No activity shown | nih.govnih.gov |

| Bacillus subtilis | Gram-Positive | No activity shown | nih.govnih.gov |

Proposed Mechanistic Basis of Antibacterial Action

While the detailed mechanistic basis of this compound's antibacterial action requires further comprehensive investigation, studies on antibacterial agents, including carbon-based nanomaterials, suggest potential mechanisms such as physical contact, membrane damage, and oxidative stress through ROS production bohrium.com. Given that this compound is a quinone-containing compound and has been shown to induce ROS generation in other biological contexts researchgate.net, oxidative stress could be a potential mechanism contributing to its antibacterial effects. However, specific studies elucidating the precise molecular targets and pathways involved in this compound's antibacterial activity are needed.

Cardiotonic and Positive Inotropic Effects

Cardiotonic agents are drugs that increase the contractility of the heart, also known as positive inotropes nurseslabs.comwikipedia.orgsci-hub.ru. These agents are particularly useful in conditions like heart failure where the heart's pumping ability is compromised nurseslabs.com. While this compound has been mentioned in the context of carbazole alkaloids which can possess diverse biological activities nih.gov, direct evidence specifically detailing the cardiotonic or positive inotropic effects of this compound is limited in the provided search results.

General mechanisms of cardiotonic agents include increasing intracellular calcium levels, which enhances the interaction between calcium and Troponin C, leading to stronger myocardial contractions nurseslabs.comwikipedia.orgmedcraveonline.com. This can be achieved through various pathways, such as inhibiting the Na+/K+-ATPase pump (as seen with cardiac glycosides like digoxin), inhibiting phosphodiesterase enzymes which increases cAMP levels, or acting as beta-adrenergic agonists nurseslabs.comwikipedia.orgsci-hub.rumedcraveonline.com.

Although the search results discuss cardiotonic agents and their mechanisms in general nurseslabs.comwikipedia.orgsci-hub.rumedcraveonline.com, and mention that carbazole alkaloids have interesting pharmacological activities nih.gov, there is no specific data presented on this compound's direct effects on cardiac contractility or its mechanism of action in myocardial cells. Therefore, based on the provided information, the cardiotonic and positive inotropic effects of this compound remain to be specifically elucidated.

Evaluation of Positive Inotropic Potency on Cardiac Muscle

This compound, a carbazole alkaloid, has been investigated for its effects on cardiac muscle, demonstrating a positive inotropic effect. Studies on guinea-pig papillary muscle in Krebs-Henseleit solution at 30°C have shown that this compound produces a concentration-dependent positive inotropic effect. This effect was evaluated during the first phase of its response, yielding a pD2 value of 5.27 nih.govwikipedia.org. The pD2 value is an indicator of the potency of an agonist, representing the negative logarithm of the molar concentration that produces 50% of the maximum response. Among several related aromatic methyl-p-quinones studied for their positive inotropic potencies on guinea-pig papillary muscle, this compound exhibited a notable effect, although less potent than plumbagin (B1678898) (pD2 = 6.40) and menadione (B1676200) (pD2 = 5.70) wikipedia.org.

Characterization of Physiological Responses (e.g., Triphasic Inotropic Response)

A distinctive physiological response observed with this compound in guinea-pig papillary muscle is a triphasic inotropic pattern nih.govwikipedia.orgfishersci.fi. This pattern consists of three distinct phases: an initial positive inotropic phase, followed by a second negative inotropic phase, and concluding with a third positive inotropic phase nih.govfishersci.fi. This triphasic characteristic appears to be a notable feature of its action on cardiac contractility. Investigations into the nature of this response indicate that the triphasic pattern of inotropism induced by this compound was not affected by treatment with reserpine, metoprolol, or cimetidine (B194882) nih.gov. This suggests that the observed inotropic effects are likely not mediated through adrenergic or histaminergic receptor mechanisms targeted by these agents.

Metabolic Dependency of Inotropic Effects (e.g., Inhibition by Anoxic Conditions, 2,4-Dinitrophenol (B41442), Dicumarol)

Further mechanistic investigations into the inotropic effects of this compound have revealed a significant dependency on metabolic conditions. Studies have demonstrated that this compound did not induce any positive inotropy under anoxic conditions nih.govwikipedia.org. Similarly, the positive inotropic effect was absent in the presence of 2,4-dinitrophenol and dicumarol (B607108) nih.govwikipedia.org. 2,4-Dinitrophenol is known as a mitochondrial uncoupler, disrupting ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane guidetopharmacology.orguni.lu. Dicumarol is an anticoagulant that inhibits vitamin K epoxide reductase, affecting vitamin K metabolism and electron transport wikipedia.orgfishersci.ca. The inhibition of this compound's positive inotropic effect by these agents suggests a crucial link between its action and cellular energy metabolism, particularly mitochondrial ATP production nih.govwikipedia.org. These results indicate that the triphasic inotropic effect of this compound is not mediated through a receptor mechanism but through a novel mechanism involving mitochondrial ATP production nih.govwikipedia.org. This proposed mechanism suggests that the increased ATP production from mitochondria may lead to an increase in the slow inward calcium current across the cardiac cell membrane, potentially via cyclic AMP converted from mitochondrial ATP nih.gov.

Data Table: Inotropic Potency of this compound and Related Compounds

| Compound | pD2 Value (Guinea-pig papillary muscle) |

| This compound | 5.27 nih.govwikipedia.org |

| Plumbagin | 6.40 wikipedia.org |

| Menadione | 5.70 wikipedia.org |

Data Table: Effect of Various Treatments on this compound's Triphasic Inotropic Response

| Treatment | Effect on Triphasic Pattern |

| Reserpine | Unaffected nih.gov |

| Metoprolol | Unaffected nih.gov |

| Cimetidine | Unaffected nih.gov |

| Anoxic conditions | Positive inotropy absent nih.govwikipedia.org |

| 2,4-Dinitrophenol | Positive inotropy absent nih.govwikipedia.org |

| Dicumarol | Positive inotropy absent nih.govwikipedia.org |

Structure Activity Relationship Sar Studies

Structure-Activity Relationships for Anticancer and Cytotoxic Effects

SAR studies for the anticancer and cytotoxic effects of Murrayaquinone A and its derivatives have explored the impact of modifications to the carbazole (B46965) backbone and the influence of various substituents on potency and selectivity. researchgate.netnih.govwindows.netnih.gov

Influence of Carbazole Backbone Modifications on Cytotoxicity and Selectivity

Modifications to the carbazole backbone of this compound can significantly influence its cytotoxic activity and selectivity against different cancer cell lines. While specific detailed findings on backbone modifications of this compound itself are limited in the provided text, studies on related carbazole derivatives offer insights. For instance, synthetic 2-methyl- or 3-methyl-carbazolequinone derivatives with various substituents in the A-ring were evaluated for cytotoxicity against several tumor cell lines. nih.gov This suggests that alterations to the carbazole ring system, including the position and nature of substituents, play a role in determining cytotoxic potential.

Impact of Substituents on Antitumor Potency

The presence and position of substituents on the carbazolequinone structure affect antitumor potency. Studies on synthetic carbazolequinone derivatives have shown that substituents in the A-ring can lead to significant cytotoxicity against specific cancer cell lines. For example, 6-methoxy-, 6-methyl-, and 6-chloro-3-methyl-carbazolequinones demonstrated notable cytotoxicity against SK-MEL-5 cells. nih.gov The ED50 values for these compounds against SK-MEL-5 cells were 0.55 µg/mL for the 6-methoxy derivative, 0.66 µg/mL for the 6-methyl derivative, and 0.83 µg/mL for the 6-chloro derivative. nih.gov Some of these substituted derivatives also showed cytotoxicity against other cell lines like KB and Colo-205. nih.gov

Interactive Table 1: Cytotoxicity of Substituted Carbazolequinones against SK-MEL-5 Cells

| Compound | Substituent(s) | ED50 (µg/mL) |

| 6-Methoxy-3-methyl-carbazolequinone | 6-Methoxy, 3-methyl | 0.55 |

| 6-Methyl-3-methyl-carbazolequinone | 6-Methyl, 3-methyl | 0.66 |

| 6-Chloro-3-methyl-carbazolequinone | 6-Chloro, 3-methyl | 0.83 |

Comparative SAR with Structurally Related Quinones (e.g., Calothrixins A and B, 2-Methylcarbazoledione)

Comparing the SAR of this compound with structurally related quinones like Calothrixins A and B and 2-Methylcarbazoledione provides context for its activity. Calothrixin B, which possesses an indolo[3,2-j]phenanthridine framework with quinoline, quinone, and indole (B1671886) pharmacophores, has shown high activity against HeLa cells with an EC50 of 0.25 µM. anu.edu.aunih.gov this compound (also referred to as 3-methyl-1H-carbazole-1,4(9H)-dione in one instance) and 2-methylcarbazoledione are regioisomers. anu.edu.aunih.gov In studies comparing their activity against HeLa cells, this compound showed weak activity with an EC50 of 13 µM, while 2-methylcarbazoledione displayed only moderate activity. anu.edu.au Against P388 cells, both 2-methylcarbazoledione and this compound were found to have good activity. anu.edu.au The difference in activity between these two regioisomers against HeLa cells is noted, suggesting that the position of the methyl group relative to the quinone moiety influences potency depending on the cell line. anu.edu.au Calothrixin B displayed activity against multiple cell lines, including HeLa, CV-1, and P388, with varying EC50 values, indicating some selectivity. anu.edu.au this compound showed moderate activity against CV-1 cells with an EC50 of 10 µM and poor specificity between CV-1 and HeLa cells. anu.edu.au

Interactive Table 2: Comparative Cytotoxicity of Related Quinones

| Compound | HeLa Cells (EC50 µM) | P388 Cells (EC50 µM) | CV-1 Cells (EC50 µM) |

| Calothrixin B | 0.25 | 9 | 2.4 |

| This compound | 13 | Good activity | 10 |

| 2-Methylcarbazoledione | Moderate activity | Good activity | Not active |

Note: "Good activity" and "Moderate activity" are qualitative descriptions from the source anu.edu.au.

Structure-Activity Relationships for Inotropic Effects

The inotropic effect of this compound has also been subject to SAR investigations, focusing on identifying the essential structural features for this cardiac response. researchgate.netnih.gov

Identification of Essential Structural Features for Inotropic Response (e.g., Aromatic Methyl-p-quinone Skeleton)

Studies on the inotropic effect of this compound and related compounds on guinea-pig papillary muscle have indicated that the presence of the aromatic methyl-p-quinone skeleton is essential for the development of an inotropic response. nih.gov Demethyl derivatives of aromatic methyl-p-quinones, such as carbazolequinone, 1,4-naphthoquinone, and 2-hydroxy-1,4-naphthoquinone, as well as methyl-benzoquinones like co-enzyme Q10 and 2-methyl-1,4-benzoquinone, did not produce a positive inotropic effect. nih.gov This highlights the importance of both the aromatic ring system and the methyl-p-quinone moiety for this activity.

Comparative Analysis with Analogous Quinones (e.g., Menadione (B1676200), Plumbagin)

A comparative analysis of the inotropic potencies of this compound with analogous quinones like menadione and plumbagin (B1678898) has been conducted. nih.gov Menadione and plumbagin, both aromatic methyl-p-quinones, induced a potent triphasic inotropic response similar to that of this compound. nih.gov The order of potency among these active compounds was found to be plumbagin > menadione > this compound. nih.gov

Interactive Table 3: Comparative Inotropic Potency of Aromatic Methyl-p-quinones

| Compound | pD2 Value |

| Plumbagin | 6.40 |

| Menadione | 5.70 |

| This compound | 5.27 |

The triphasic nature of the inotropic effect and its inhibition under anoxic conditions or by 2,4-dinitrophenol (B41442) and dicumarol (B607108) suggest a common mechanism for these active compounds, likely involving mitochondrial ATP production. researchgate.netnih.govresearchgate.net

Structure-Activity Relationships for Antibacterial Activity

Structure-activity relationship studies are crucial for understanding which parts of a molecule are responsible for its biological effects. Research into this compound has included evaluation of its antibacterial properties, with some insights gained into the structural features that may contribute to this activity.

Structural Determinants Influencing Antimicrobial Potency

Studies have investigated the antibacterial activity of this compound, a naturally occurring carbazoloquinone alkaloid. The compound has demonstrated antibacterial activity against specific bacterial strains. For instance, this compound showed activity against both Escherichia coli and Staphylococcus aureus. nih.govnih.gov Notably, it exhibited more pronounced activity against Staphylococcus aureus compared to Escherichia coli. nih.gov

Quantitative assessment using Minimum Inhibitory Concentration (MIC) values provides further insight into its potency. This compound exhibited an MIC of 50 µg/mL against Staphylococcus aureus. A synthetic carbazoloquinone, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, which contains a unique quinone moiety similar to this compound and was obtained during the development of Carbazomycin G synthesis, was also tested. nih.govnih.gov This synthetic analog showed activity only against Staphylococcus aureus, also with an MIC of 50 µg/mL.

The presence of the quinone moiety is highlighted as a unique feature in both this compound and the related synthetic compound evaluated for antibacterial activity. nih.govnih.gov Comparing the activity profiles of this compound (active against E. coli and S. aureus) and the synthetic analog (active only against S. aureus) suggests that while the quinone moiety is present in both, other structural differences between the two compounds likely influence the spectrum of antibacterial activity. nih.govnih.gov

The following table summarizes the reported Minimum Inhibitory Concentration data:

| Compound | Tested Bacteria | MIC (µg/mL) | Source |

| This compound | Staphylococcus aureus | 50 | |

| This compound | Escherichia coli | Activity shown | nih.gov |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | 50 | |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Escherichia coli | No activity shown | nih.gov |

| This compound | Pseudomonas sp. | No activity shown | nih.gov |

| This compound | Bacillus subtilis | No activity shown | nih.gov |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Pseudomonas sp. | No activity shown | nih.gov |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Bacillus subtilis | No activity shown | nih.gov |

Note: Activity shown indicates the compound demonstrated inhibition in initial screening, but specific MIC values were not provided in the source for all bacteria tested.

Analogous Structural Considerations (e.g., Structural Resemblance to Carbazomycin G)

This compound is a naturally occurring carbazoloquinone alkaloid that possesses a quinone moiety. nih.govnih.gov This structural feature contributes to its resemblance to other compounds within the carbazole alkaloid class, particularly Carbazomycin G. nih.govnih.gov The structural similarity between this compound and Carbazomycin G, specifically concerning the unique quinone moiety, was a motivating factor in evaluating the antibacterial activity of this compound and related synthetic compounds. nih.govnih.gov While this compound has shown antibacterial activity against certain strains, Carbazomycin G is primarily known for its antifungal activity, for example, against Trichophyton species. nih.gov This difference in primary biological activity despite structural similarities highlights the nuanced nature of SAR within this class of compounds, where subtle structural variations can lead to differing biological profiles.

Analytical Methodologies for Murrayaquinone a and Its Derivatives

Spectroscopic Characterization Techniques (e.g., UV, IR, Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental for the initial characterization and structural confirmation of Murrayaquinone A and its derivatives. These techniques probe the interaction of the molecule with electromagnetic radiation or measure its mass-to-charge ratio, yielding distinctive spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is extensively used to determine the arrangement of atoms within the molecule researchgate.netresearchgate.net222.198.130lehigh.edu. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can deduce the types and connectivity of hydrogen and carbon atoms lehigh.edulibretexts.org. For instance, ¹H NMR provides information on the different proton environments, while ¹³C NMR reveals the distinct carbon atoms present libretexts.org. The formation of target compounds, including carbazolequinone derivatives, has been confirmed using ¹H and ¹³C NMR researchgate.net.

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is employed to determine the molecular weight of this compound and its derivatives and to provide information about their fragmentation patterns researchgate.netresearchgate.net222.198.130lehigh.edu. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, while fragment ions provide clues about its structural subunits lehigh.edu. HRMS offers high accuracy in mass measurement, aiding in the determination of the elemental composition researchgate.net.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of chemical bonds researchgate.net222.198.130lehigh.edu. Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as carbonyl (C=O) and N-H stretching vibrations, which are relevant for carbazolequinone structures .

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule, providing information about conjugated systems and chromophores 222.198.130lehigh.edu. The UV-Vis spectrum of this compound exhibits characteristic absorption maxima that can be used for its identification and quantification . For example, 3,6-dimethylcarbazole-1,4-quinone, a related compound, shows UV (EtOH) absorption at 225, 258, 293 sh, and 398 nm .

Specific spectral data for this compound and related compounds can be found in research reports. For instance, the IR spectrum (KBr) of 3,6-dimethylcarbazole-1,4-quinone shows bands at 3258 (NH), 1665, 1632 (carbonyl groups), and 1602 cm⁻¹ (aromatic) . Its ¹H NMR (CDCl₃) spectrum includes signals such as δ 9.15 (brs, 1H, NH), 8.15 (d, J = 1.8 Hz, H-5), and 6.47 (q, 1H, J = 1.2 Hz, H-2) . The mass spectrum of this compound shows a molecular ion peak at m/z 225 (M⁺) .

Here is a table summarizing typical spectroscopic techniques and the information they provide:

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems | Identification, quantification, presence of chromophores |

| IR Spectroscopy | Functional groups | Identification of carbonyl, N-H, and aromatic groups |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Molecular formula confirmation, structural subunits |

| NMR Spectroscopy (¹H, ¹³C) | Structure, connectivity, number and type of atoms | Detailed structural elucidation |

| HRMS | Accurate mass, elemental composition | Precise molecular formula determination |

Chromatographic Separation and Quantification Methods (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts or synthesis reaction mixtures, and for its subsequent quantification ijpsjournal.comnih.govopenaccessjournals.com. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its high resolution, accuracy, and efficiency openaccessjournals.com.

HPLC separates compounds based on their differential affinities for a stationary phase and a mobile phase ijpsjournal.comopenaccessjournals.com. By selecting appropriate stationary phases (e.g., silica-based columns) and mobile phase compositions (mixtures of solvents), effective separation of this compound from other compounds can be achieved openaccessjournals.com. The separated components are detected as they elute from the column, typically using UV-Vis detectors or mass spectrometers nih.govopenaccessjournals.com. The retention time, the time it takes for a compound to pass through the column, is characteristic of the compound under specific chromatographic conditions and is used for identification openaccessjournals.com. The peak area or height in the chromatogram is proportional to the amount of the compound, allowing for quantification openaccessjournals.com.

HPLC-MS analysis has been used for the analysis of new peaks, indicating the coupling of separation and mass detection for more comprehensive analysis nottingham.ac.uk. While specific HPLC parameters for this compound were not always detailed in the search results, related carbazole (B46965) alkaloids like Murrayafoline A have been successfully separated and quantified using HPLC researchgate.net. An HPLC method was developed for the determination of Murrayafoline A content in plant materials and methanol (B129727) extracts, demonstrating the applicability of HPLC to this class of compounds researchgate.net. The content of Murrayafoline A was determined to be 0.38 % (w/w) in roots and 16.69 % (w/w) in the methanol extract of Glycosmis stenocarpa using this method researchgate.net.

Chromatographic separation is often a crucial step before spectroscopic analysis, especially when dealing with crude extracts or reaction mixtures containing multiple compounds nih.gov. Column chromatography, a lower-resolution technique compared to HPLC, has also been used to separate this compound nottingham.ac.uk.

Here is a table illustrating the role of chromatography:

| Chromatographic Technique | Primary Function | Application for this compound |

| HPLC | Separation and quantification | Isolation from mixtures, purity assessment, content determination |

| Column Chromatography | Preparative separation (lower resolution) | Initial purification of extracts |

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., 2D NMR)

For complex molecules like this compound, advanced spectroscopic techniques, particularly two-dimensional (2D) NMR methods, are indispensable for complete and unambiguous structural elucidation libretexts.orgresearchgate.netweebly.com. While 1D NMR provides valuable information, 2D NMR experiments reveal correlations between nuclei, providing crucial connectivity information libretexts.orgresearchgate.net.

Common 2D NMR techniques used in structural elucidation include:

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through bonds libretexts.orgresearchgate.net. This helps in establishing proton-proton connectivity networks.

Heteronuclear Single Quantum Coherence (HSQC): Reveals correlations between protons and the carbons to which they are directly attached researchgate.netweebly.com. This experiment helps in assigning proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds libretexts.orgresearchgate.netweebly.com. HMBC is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range coupling information crucial for piecing together the molecular skeleton.

The molecular structures of carbazole alkaloids, including Murrayaquinone B, have been determined based on spectral analysis including 2D NMR spectroscopy colab.ws. 2D NMR, such as COSY and HMBC, is used to confirm the assignment of ¹H and ¹³C NMR signals and to establish the connectivity between different parts of the molecule, leading to the complete structural assignment libretexts.orgresearchgate.net. For example, HMBC spectral data has been reported as being used for the complete assignment of ¹³C NMR spectral data of a related compound researchgate.net.

Advanced NMR techniques, including 2D NMR, are considered essential for the structural elucidation of small organic molecules researchgate.netweebly.com. They provide detailed information on topology and connectivity that complements the data obtained from 1D NMR and mass spectrometry researchgate.net.

Here is a table outlining advanced NMR techniques:

| 2D NMR Technique | Information Provided | Role in Structural Elucidation of this compound |

| COSY | Correlation between coupled protons | Establishing proton connectivity networks |

| HSQC | Correlation between directly bonded ¹H and ¹³C | Assigning proton signals to carbons |

| HMBC | Correlation between ¹H and ¹³C over 2-3 bonds | Establishing long-range connectivity, confirming structural fragments |

Future Directions and Emerging Research Perspectives

Elucidation of Untapped Biological Potentials and Novel Mechanistic Pathways

Future studies aim to fully uncover the spectrum of biological activities of Murrayaquinone A beyond its known anticancer, antibacterial, and anti-inflammatory effects ontosight.ai. Investigating its activity against a wider range of cancer cell lines and other disease models is crucial x-mol.comnih.govresearchgate.net. Understanding the precise molecular mechanisms underlying its observed effects is a key research direction. This involves identifying specific protein targets, signaling pathways, and cellular processes modulated by this compound. For instance, studies have shown that carbazole (B46965) derivatives can induce apoptosis and inhibit cancer cell growth, suggesting potential mechanisms that warrant further investigation for this compound ontosight.aix-mol.comnih.govresearchgate.net. Research into DNA binding, cell cycle arrest, and metabolic activity has also been initiated for this compound derivatives, indicating pathways for future mechanistic studies x-mol.comnih.govresearchgate.net. Elucidating these mechanisms will provide a clearer picture of its therapeutic potential and guide the development of more potent and selective derivatives.

Advancements in Asymmetric Synthesis and Sustainable Production Methods

Developing efficient and sustainable synthetic routes for this compound and its analogs remains a significant area for future research. While several synthetic approaches exist, including those involving oxidative radical reactions and palladium-mediated couplings, advancements in asymmetric synthesis are needed to produce enantiomerically pure compounds, which is often critical for optimizing biological activity and reducing potential side effects researchgate.netjst.go.jpnih.govresearchgate.netresearchgate.net. Future work could explore novel catalytic systems, including asymmetric catalysis, to achieve high enantioselectivity researchgate.netthieme-connect.de. Furthermore, research into sustainable production methods, such as utilizing biocatalysis or developing greener chemical processes with reduced waste generation, will be essential for scaling up production and minimizing environmental impact. This could involve exploring the potential for fermentation or other bio-based production routes, although challenges in cultivation-independent methodologies for studying microbial communities would need to be addressed f1000research.com.

Computational Chemistry and In Silico Screening for the Discovery of Novel Derivatives

Computational chemistry and in silico screening techniques are powerful tools for the future discovery and design of novel this compound derivatives with enhanced properties. mdpi.comriken.jpnih.gov. Molecular docking studies can predict the binding affinity and interaction modes of this compound and its potential derivatives with target proteins, guiding the synthesis of more potent compounds mdpi.comresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using computational methods to correlate structural features with biological activity, enabling the prediction of the properties of new, un synthesized analogs mdpi.com. Virtual screening of large compound databases can identify potential lead compounds or scaffolds structurally related to this compound with desired biological activities mdpi.comriken.jp. Advanced computational techniques, including quantum chemistry and machine learning, can provide deeper insights into the electronic structure, reactivity, and biological interactions of this compound, facilitating the rational design of novel derivatives mdpi.comriken.jpgoogle.com.cu.

Interdisciplinary Research Integrating Omics Technologies for Comprehensive Biological Profiling

Future research will increasingly integrate omics technologies to gain a comprehensive understanding of this compound's effects at the molecular level f1000research.comun.orgmdpi.comnih.gov. Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological changes induced by this compound in cellular or in vivo systems un.orgmdpi.comnih.gov.

| Omics Technology | Information Provided | Relevance to this compound Research |

| Genomics | Study of the complete set of genes | Identifying genetic factors influencing response to this compound. un.orgmdpi.comnih.gov |

| Transcriptomics | Analysis of gene expression levels | Understanding how this compound affects gene activity and RNA production. un.orgmdpi.comnih.gov |

| Proteomics | Study of the complete set of proteins | Identifying protein targets and changes in protein expression or modification upon exposure to this compound. un.orgmdpi.comnih.gov |

| Metabolomics | Analysis of the complete set of metabolites | Understanding the metabolic pathways affected by this compound. un.orgmdpi.comnih.gov |

Integrating data from these different omics layers through bioinformatics and systems biology approaches will allow for the construction of complex molecular networks and the identification of key biomarkers and pathways involved in this compound's biological activities un.orgmdpi.com. This interdisciplinary approach is crucial for unraveling the intricate mechanisms of action and identifying potential off-target effects, paving the way for the development of this compound-based therapeutics.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Murrayaquinone A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Fractionation is guided by bioactivity assays (e.g., antibacterial or cytotoxicity screening). Marine sponges or plant sources require taxonomic verification to ensure species consistency, as structural analogs may co-elute .

Q. How is the chemical structure of this compound characterized?

- Methodological Answer : Structural elucidation combines spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR identify carbon frameworks and substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns clarify quinone/terpene moieties.

- X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria or fungi (e.g., Candida albicans).

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations.

- Anti-inflammatory : Inhibition of NO production in LPS-stimulated macrophages.

- Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer cells?

- Methodological Answer :

- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).

- Molecular Docking : Predict binding affinity to targets (e.g., topoisomerases) using software like AutoDock Vina.

- Knockdown/Overexpression Models : CRISPR/Cas9 or siRNA to validate target involvement .

Q. How should discrepancies in cytotoxicity data for this compound across studies be addressed?

- Methodological Answer :

- Meta-analysis : Systematically compare protocols (e.g., cell line origins, passage numbers, assay durations) using PRISMA guidelines.

- Standardization : Adopt CONSORT-like reporting for experimental conditions (e.g., serum concentration, incubation time).

- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability .

Q. What strategies optimize the yield of this compound during purification?

- Methodological Answer :

- Fraction Library Screening : Use LC-MS/MS to track target fractions in real-time, reducing loss.

- Countercurrent Chromatography (CCC) : Improves resolution of polar analogs.

- QbD (Quality by Design) : DOE (Design of Experiments) to optimize solvent ratios and flow rates .

Q. How can researchers ensure reproducibility in pharmacological assays for this compound?

- Methodological Answer :

- Reagent Validation : Certify cell line authenticity (STR profiling) and compound purity (≥95% by HPLC).

- Blinded Experiments : Separate compound preparation and assay execution to reduce bias.

- Data Transparency : Publish raw datasets and analysis code in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.